Praseodymium phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

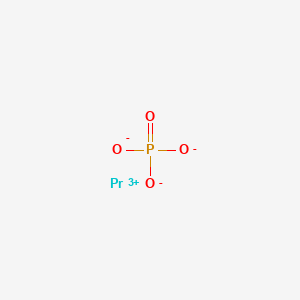

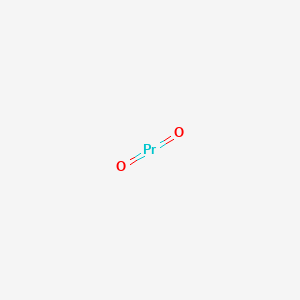

Praseodymium phosphate is an inorganic compound with the chemical formula PrPO₄. It is a rare earth metal phosphate that forms light green crystals. This compound is known for its unique optical and electronic properties, making it valuable in various scientific and industrial applications.

作用机制

Target of Action

Praseodymium phosphate is an inorganic compound with the chemical formula PrPO4 . It is primarily used in electronics, semiconductor, and flat panel displays . The compound’s primary targets are therefore electronic and optical devices where it is used to deposit uniform thin film coatings .

Mode of Action

This compound interacts with its targets by forming a coating layer. This interaction is facilitated through a process known as sputtering, where the this compound is used to deposit a thin film onto the target substrate . The presence of Pr3+ ions can substantially change the structure of the outer membrane of cells .

Biochemical Pathways

The phosphorus cycle is a fundamental component of cellular metabolism, important for maintaining carbon homeostasis, providing precursors for nucleotide and amino acid biosynthesis, providing reducing molecules for anabolism, and combating oxidative stress .

Pharmacokinetics

The pharmacokinetics of praseodymium, a component of this compound, has been studied. In blood, Pr and Ce half-lives for the initial phase (t1/2 α) increased with increasing doses, while their half-lives for the terminal phase (t1/2 β) were similar at both doses . In urine, a minor excretion route, no significant effect of the dose on the cumulative excretion was apparent .

Result of Action

The action of this compound results in the formation of a thin film coating on the target substrate, altering its properties. For example, in electronic and optical devices, this can enhance performance or provide specific desired characteristics . On a cellular level, the presence of Pr3+ ions can substantially change the structure of the outer membrane .

Action Environment

Environmental factors can influence the action of this compound. For example, in the context of the phosphorus cycle, factors such as pH, dissolved oxygen (DO), and redox potential (ORP) can affect the transformation and mobility of phosphorus . These factors can, in turn, influence the efficacy and stability of this compound in its various applications.

准备方法

Synthetic Routes and Reaction Conditions: Praseodymium phosphate can be synthesized through several methods:

Reaction of Praseodymium Chloride and Phosphoric Acid: This method involves reacting praseodymium chloride (PrCl₃) with phosphoric acid (H₃PO₄) to produce this compound and hydrochloric acid (HCl) as a byproduct: [ \text{PrCl}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{PrPO}_4 + 3 \text{HCl} ]

Reaction of Silicon Pyrophosphate and Praseodymium Oxide: Another method involves reacting silicon pyrophosphate (SiP₂O₇) with praseodymium (III, IV) oxide (Pr₆O₁₁) at high temperatures (around 1200°C) to produce this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity.

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly involving the praseodymium ion’s various oxidation states.

Substitution Reactions: It can react with other compounds to form different praseodymium-containing compounds. For example, this compound reacts with sodium fluoride (NaF) to form sodium praseodymium fluoride phosphate (Na₂PrF₂(PO₄)): [ \text{PrPO}_4 + 2 \text{NaF} \rightarrow \text{Na}_2\text{PrF}_2(\text{PO}_4) ]

Common Reagents and Conditions:

Oxidizing Agents: Such as oxygen or hydrogen peroxide.

Reducing Agents: Such as hydrogen or carbon monoxide.

Substitution Reagents: Such as sodium fluoride.

Major Products:

Sodium Praseodymium Fluoride Phosphate: Formed from the reaction with sodium fluoride.

Praseodymium Oxides: Formed from oxidation reactions.

科学研究应用

Praseodymium phosphate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other praseodymium compounds.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential therapeutic properties, including its use in targeted drug delivery systems.

相似化合物的比较

Praseodymium phosphate can be compared with other rare earth metal phosphates:

Similar Compounds: Lanthanum phosphate (LaPO₄), Cerium phosphate (CePO₄), Neodymium phosphate (NdPO₄), Samarium phosphate (SmPO₄), and Europium phosphate (EuPO₄).

Uniqueness: this compound is unique due to its specific optical and electronic properties, which are distinct from other rare earth phosphates.

属性

CAS 编号 |

14298-31-8 |

|---|---|

分子式 |

H3O4PPr |

分子量 |

238.903 g/mol |

IUPAC 名称 |

phosphoric acid;praseodymium |

InChI |

InChI=1S/H3O4P.Pr/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChI 键 |

IIKUFFGDYOMRRC-UHFFFAOYSA-N |

SMILES |

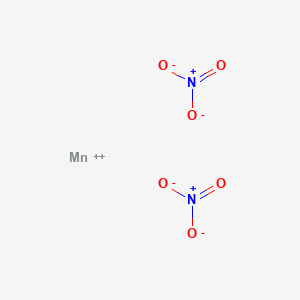

[O-]P(=O)([O-])[O-].[Pr+3] |

规范 SMILES |

OP(=O)(O)O.[Pr] |

Key on ui other cas no. |

14298-31-8 |

Pictograms |

Irritant |

产品来源 |

United States |

Q1: What is the structural significance of praseodymium in phosphate glasses?

A1: Research indicates that both cerium and praseodymium primarily occupy modifying sites within phosphate glass structures []. This means they disrupt the network formed by phosphate units, potentially influencing properties like glass transition temperature and density.

Q2: How does the ratio of Pr3+ to Pr4+ affect the properties of praseodymium phosphate glasses?

A2: Interestingly, studies using Raman spectroscopy revealed no significant changes in the spectra of this compound glasses with varying Pr3+/Pr4+ ratios []. This suggests that the ratio might not be a primary factor influencing the vibrational modes and overall structure of these glasses.

Q3: Beyond glasses, what other forms of this compound exist and what are their potential applications?

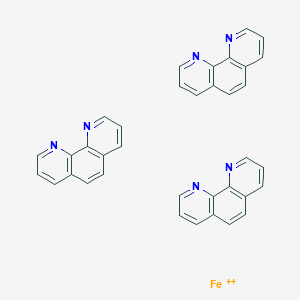

A3: this compound can also form monocrystals with varying alkali metal ions like sodium, lithium, and potassium (e.g., NaPr(PO3)4) []. These crystals exhibit luminescence properties, particularly strong emissions in the ultraviolet range when excited by electrons. This characteristic makes them promising candidates for applications in lighting and scintillation technologies [].

Q4: What other optical properties have been investigated in this compound materials?

A4: Several studies have explored the optical properties of this compound glasses, including investigations into their dielectric properties [], electrical conductivity [], optical energy gap [], and optical absorption spectra []. These studies contribute to a deeper understanding of the material's interaction with light and its potential in various optical applications.

Q5: Has the thermal behavior of this compound been investigated?

A5: Yes, researchers have investigated the fluorescence intensity ratio and lifetime of praseodymium phosphates as a potential method for temperature sensing []. This suggests that these materials might possess temperature-dependent optical properties suitable for such applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)